N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
The compound N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide features a tetrahydroquinoline core substituted with an ethylsulfonyl group at position 1, a 4-fluorophenyl moiety attached to a pyrrolidone ring, and a carboxamide linker. This structure combines multiple pharmacophoric elements:
- Tetrahydroquinoline scaffold: Known for modulating central nervous system (CNS) targets and enhancing blood-brain barrier permeability.
- Ethylsulfonyl group: Enhances solubility and stability compared to sulfanyl analogs .
- 5-Oxopyrrolidine-3-carboxamide: A conformationally constrained amide that may facilitate hydrogen bonding with biological targets.
- 4-Fluorophenyl group: Improves metabolic stability and receptor affinity, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-2-31(29,30)26-11-3-4-15-12-18(7-10-20(15)26)24-22(28)16-13-21(27)25(14-16)19-8-5-17(23)6-9-19/h5-10,12,16H,2-4,11,13-14H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYYHHEMUXKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that incorporates a tetrahydroquinoline core and a pyrrolidine moiety. The presence of an ethylsulfonyl group enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S |
| Molecular Weight | 392.47 g/mol |
| Structural Features | Tetrahydroquinoline core, ethylsulfonyl group, 4-fluorophenyl group |
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various Gram-positive bacteria and fungi, which are critical in addressing increasing antimicrobial resistance.
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
- Tested Pathogens : Effective against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans.
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in vitro against human cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival.
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer).
- Results : Significant cytotoxicity observed at certain concentrations, indicating potential as a therapeutic agent.
3. Enzyme Inhibition
One of the prominent biological activities of this compound is its ability to inhibit specific enzymes. Notably, it has been investigated for its inhibitory effects on lysyl oxidase (LOX), an enzyme involved in collagen cross-linking.
- Implications : Inhibition of LOX can have therapeutic applications in conditions such as fibrosis and cancer metastasis.
- Research Findings : In vitro studies have shown promising results in reducing LOX activity, suggesting a pathway for further development.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on 5-Oxopyrrolidine Derivatives :
- Anticancer Screening :
Comparison with Similar Compounds
Structural analogs from the provided evidence highlight key differences in substituents and functional groups, which influence physicochemical and pharmacological properties.
Structural Features and Hypothetical Implications
The table below compares the target compound with structurally related molecules:
Functional Group Analysis
Sulfonyl vs. Sulfanyl Groups
- The target’s ethylsulfonyl group (-SO₂-) is more electron-withdrawing and polar than the sulfanyl (-S-) group in ’s compound. This difference likely improves aqueous solubility and oxidative stability .
- Sulfanyl groups (e.g., in ) may increase lipophilicity but are prone to metabolic oxidation, reducing half-life.
Fluorinated Aromatic Rings
- The 4-fluorophenyl group in the target compound is a strategic substitution for metabolic stability, as seen in ’s fluorophenoxy-containing analog .
Pyrrolidine/Pyrrolidone Modifications
- The target’s 5-oxopyrrolidine introduces a rigid, planar conformation favorable for target engagement, whereas ’s hydroxymethylpyrrolidine could enhance solubility but reduce membrane permeability .
Pharmacological Considerations
- Carboxamide Linkage : Present in both the target and ’s benzothiophene derivative, this group is a common pharmacophore in kinase and protease inhibitors, suggesting shared mechanistic pathways .
- Tetrahydroquinoline vs. Pyrazole/Thiazole Scaffolds: The tetrahydroquinoline core in the target may offer superior CNS penetration compared to pyrazole () or thiazole systems, which are more often used in peripheral targets .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the tetrahydroquinoline core followed by functionalization with ethylsulfonyl and 4-fluorophenyl-pyrrolidine moieties. Key steps include:
- Cyclocondensation : Use a Pd-catalyzed coupling reaction to attach the ethylsulfonyl group to the tetrahydroquinoline scaffold (analogous to methods in ).
- Carboxamide Coupling : Employ HATU or EDCI as coupling agents to link the pyrrolidine-3-carboxamide moiety (similar to protocols in ) .
- Yield Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | DMF, THF, DCM | THF |
| Catalyst Loading | 5–15 mol% | 10 mol% |
DoE reduces experimental runs by 40% while identifying critical parameters ().
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. The ethylsulfonyl group’s signals appear as triplets (~δ 1.2–1.5 ppm) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., expected [M+H] at m/z 488.2) and detect impurities (<2% threshold).
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the tetrahydroquinoline and pyrrolidine rings (as in ).
Advanced: How can computational reaction path search methods improve synthesis efficiency?
Methodological Answer:
Adopt the ICReDD framework ():
Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for key steps (e.g., sulfonation).
Reaction Path Screening : Apply nudged elastic band (NEB) methods to identify low-energy pathways.
Experimental Validation : Prioritize pathways with activation energies <30 kcal/mol for lab testing.
Feedback Loop : Refine computational models using experimental kinetic data (e.g., rate constants).
Example computational outputs:
| Reaction Step | Predicted ΔG‡ (kcal/mol) | Experimental Yield |
|---|---|---|
| Sulfonation | 28.5 | 75% |
| Carboxamide Coupling | 22.1 | 82% |
Advanced: How can structural heterogeneity in biological assay results be resolved?
Methodological Answer:
Contradictions in activity data (e.g., IC variability) often arise from assay conditions. Mitigation strategies include:
- Standardized Assay Protocols :
- Fix variables: cell line (e.g., HEK293 vs. CHO), incubation time (24 vs. 48 hrs).
- Use internal controls (e.g., reference inhibitors) across experiments.
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets ().
- Mechanistic Profiling : Use SPR (surface plasmon resonance) to validate target binding kinetics independently.
Advanced: What systematic approaches are recommended for establishing structure-activity relationships (SAR) given the compound’s complexity?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with targeted modifications (e.g., replace 4-fluorophenyl with 3-chlorophenyl) and test in enzyme inhibition assays ().
- Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Prioritize analogs with docking scores <-9.0 kcal/mol.
- Free-Wilson Analysis : Quantify contributions of substituents to activity. Example SAR table:
| Substituent | ΔpIC | Significance (p-value) |
|---|---|---|
| Ethylsulfonyl | +1.2 | <0.001 |
| 4-Fluorophenyl | +0.8 | 0.003 |
| Pyrrolidine-3-carboxamide | +0.5 | 0.012 |
Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed methodologically?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility (as in ) .
- Nanoparticle Formulation : Use PLGA-based carriers to improve half-life (tested in rodent models).
- Metabolic Stability Assays : Screen with liver microsomes to identify metabolic hotspots (e.g., CYP3A4 oxidation sites).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
